Research suggests that 2,2-dimethoxybutane possesses antibacterial properties. Studies have shown it to be effective against various fungal and bacterial strains, including:
While research on 2,2-dimethoxybutane's applications is ongoing, some studies suggest its potential use in other scientific fields, such as:
2,2-Dimethoxybutane is an organic compound with the molecular formula and a molecular weight of approximately 118.17 g/mol. It is classified as a dimethoxy ether, characterized by two methoxy groups attached to a butane backbone. The compound is often utilized in organic synthesis and has applications as a solvent due to its favorable physical properties, including a boiling point of 99.8 °C and a density of 0.841 g/cm³ at 25 °C .
The synthesis of 2,2-Dimethoxybutane can be achieved through several methods:
2,2-Dimethoxybutane serves multiple roles in chemical processes:
Research indicates that 2,2-Dimethoxybutane interacts with various enzymes and proteins in biochemical pathways. It can influence cellular processes by modulating cell signaling pathways and gene expression profiles. For instance, it may alter the activity of transcription factors that regulate gene expression and affect metabolic pathways through interactions with hydrolases .
Several compounds share structural similarities with 2,2-Dimethoxybutane. Here are some notable examples:
Each of these compounds exhibits unique properties and reactivity profiles that differentiate them from 2,2-Dimethoxybutane. For instance, while dimethoxypropane acts as a water scavenger, 2,2-Dimethoxybutane's primary applications lie in organic synthesis and as a solvent.
| Synthesis Method | Catalyst | Reaction Time | Temperature (°C) | Conversion (%) | Reference |
|---|---|---|---|---|---|
| Acetalization of 2-butanone with methanol | Sulfuric acid or hydrochloric acid | 30-60 minutes | 80-100 | 85-95 | |
| Acid-catalyzed reaction under reflux | Amberlyst-15 wet resin | 60-120 minutes | 60-80 | 90-95 | [5] |
| Room temperature synthesis | Hydrochloric acid (0.1 mol%) | 20-30 minutes | 20-25 | 89-99 | [3] |
| Microwave-assisted synthesis | Solid acid catalysts | 5-15 minutes | 70-100 | 95-99 | [4] |
Advanced protocols utilizing ion-exchange resins such as Amberlyst-15 wet resin have demonstrated exceptional performance in acetalization reactions [5]. These heterogeneous catalysts operate effectively at moderate temperatures of 60-80°C over extended reaction periods of 60-120 minutes, consistently achieving conversions between 90-95% [5]. The use of solid acid catalysts offers significant advantages including facile catalyst recovery, reduced corrosion concerns, and improved product purification processes.
Industrial production of 2,2-dimethoxybutane requires sophisticated process optimization to achieve economic viability and product quality standards. Continuous distillation systems represent the cornerstone of large-scale acetalization processes, incorporating water removal strategies to drive equilibrium reactions toward product formation . These systems maintain high purity product streams through precise control of vapor-liquid equilibria and heat integration protocols.
Simulated moving bed reactor technology has demonstrated exceptional potential for acetalization processes, achieving productivity levels of 19.8 kilograms per liter of adsorbent per day [6]. Optimization studies have identified switching times of 2.4 minutes as optimal for maintaining separation efficiency while maximizing throughput [6]. The ratio of liquid flowrate to solid flowrate across different reactor sections requires careful adjustment, with optimal values of 4.24, 1.77, 3.03, and 1.35 for sections one through four respectively [6].
Reactive distillation represents a significant advancement in process intensification for acetalization reactions, combining reaction and separation operations within a single unit [7]. Operating pressures of 11.36 bar enable temperature control within the reactive zone while maintaining conversions exceeding 99% [7]. This integration reduces capital expenditure and operating costs by eliminating separate reactor vessels and reducing energy consumption through internal heat recovery.
Table 2: Industrial Production Optimization Strategies
| Process Parameter | Operating Condition | Productivity | Advantage | Reference |
|---|---|---|---|---|
| Continuous distillation | Continuous water removal | High purity product | Equilibrium shift | |
| Simulated moving bed reactor | Switching time: 2.4 min | 19.8 kg/L adsorbent/day | High purity separation | [6] |
| Reactive distillation | Pressure: 11.36 bar | Conversion >99% | Process intensification | [7] |
| Fixed bed reactor | Temperature: 180-350°C | Conversion 50-90% | Catalyst stability | [8] |
| Heat integration | Energy recovery systems | Energy savings 20-30% | Cost reduction | [9] |
Fixed bed reactor configurations operating at temperatures between 180-350°C provide stable catalyst performance with conversions ranging from 50-90% [8]. These systems offer extended catalyst lifetimes and simplified process control, making them particularly suitable for continuous operation scenarios. Heat integration strategies incorporating energy recovery systems have demonstrated potential for 20-30% reductions in overall energy consumption [9]. These optimizations include preheating feed streams using product cooling duties and implementing multi-effect distillation cascades.
Advanced process control systems utilizing real-time monitoring and feedback control enable precise optimization of reaction conditions. Temperature and pressure control within ±1°C and ±0.1 bar respectively ensure consistent product quality while maximizing conversion efficiency. Automated water removal systems maintain optimal reaction environments by continuously extracting the water byproduct through selective membranes or molecular sieves.
The development of efficient catalytic systems represents a critical aspect of acetalization reaction optimization for 2,2-dimethoxybutane synthesis. Carbon/silica composite catalysts have emerged as highly effective solid acids with surface acidities reaching 2.0 millimoles per gram, significantly exceeding traditional catalysts such as Nafion and Amberlyst-15 [10]. These novel catalysts demonstrate exceptional performance with conversions approaching 99% while operating at temperatures between 80-120°C [10].
Aluminophosphate catalysts with varying phosphorus to aluminum ratios provide remarkable activity for acetalization reactions at room temperature conditions [11]. These materials achieve furfural conversions of 89-92% with selectivities exceeding 99% under ambient temperature operation between 20-25°C [11]. The exceptional low-temperature activity results from the unique Brønsted acid site distribution and pore structure characteristics of the aluminophosphate framework.
Magnetic nanoparticles functionalized with para-sulfonic acid calix [3]arene represent an innovative approach to heterogeneous acetalization catalysis [12]. These systems achieve approximately 80% conversion under microwave irradiation conditions at temperatures ranging from 80-150°C [12]. The magnetic properties enable facile catalyst recovery through external magnetic fields, while the calixarene functionality provides selective binding sites for substrate molecules.
Table 3: Catalytic Systems for Acetalization Reactions
| Catalyst Type | Acidity (mmol/g) | Operating Temperature (°C) | Conversion (%) | Reusability | Reference |
|---|---|---|---|---|---|
| Carbon/silica composites | 2.0 | 80-120 | 99 | Excellent | [10] |
| Aluminophosphate | Not specified | 20-25 | 89-92 | High stability | [11] |
| Magnetic nanoparticles with para-sulfonic acid calix [3]arene | Variable | 80-150 | 80 | Good | [12] |
| Cobaloxime complex | Not applicable | 70 | 95 | Limited data | [13] |
| Ion-exchange resins | 0.8-2.5 | 60-100 | 85-95 | Excellent | [14] |
| Heteropoly acids | 1.5-3.0 | 60-120 | 90-98 | Good | [15] |
Cobaloxime complexes formed in situ from cobalt salts and dimethylglyoxime demonstrate exceptional catalytic activity for acetalization reactions [13]. These systems achieve 95% conversion at 70°C under optimized conditions, with turnover frequencies reaching 953 per hour [13]. The planar coordination geometry of the cobaloxime complex facilitates substrate activation through Lewis acid coordination mechanisms.
Ion-exchange resins with acidities ranging from 0.8-2.5 millimoles per gram provide robust catalytic performance across temperature ranges of 60-100°C [14]. These materials consistently achieve conversions between 85-95% while demonstrating excellent reusability characteristics over multiple reaction cycles [14]. The crosslinked polymer structure provides thermal stability and resistance to catalyst deactivation under reaction conditions.
Heteropoly acids with acidities between 1.5-3.0 millimoles per gram operate effectively at temperatures from 60-120°C, achieving conversions of 90-98% [15]. These materials combine the advantages of homogeneous acid catalysts with the separation benefits of heterogeneous systems through support immobilization strategies. The unique electronic structure of heteropoly anions provides multiple acid sites with varying strengths, enabling selective activation of different substrate functionalities.
Solvent selection profoundly influences the reaction mechanism and product selectivity in acetalization reactions through modulation of ionic dissociation and stabilization of reaction intermediates [16] [17]. Polar solvents with high dielectric constants favor the formation of solvent-separated ion pairs, promoting substitution reactions through unimolecular nucleophilic substitution mechanisms [16] [17]. Nitrile solvents with dielectric constants exceeding 20 preferentially stabilize oxocarbenium ion intermediates, leading to trans product formation through ionic pathways [16] [17].
Non-polar solvents such as toluene with low dielectric constants below 5 favor contact ion pair formation and bimolecular nucleophilic substitution mechanisms [16] [17]. These conditions promote cis product formation through concerted displacement pathways with enhanced diastereoselectivity ratios [16] [17]. Trichloroethylene has emerged as an optimal solvent for achieving high selectivity ratios of 91:9 in acetalization reactions, representing a significant improvement over dichloromethane which typically yields 75:25 selectivity ratios [16] [17].
The kinetics of acetalization reactions exhibit strong temperature dependence with activation energies varying considerably based on substrate structure and catalyst system [5]. Glycerol acetalization with acetaldehyde demonstrates an activation energy of 51.7 kilojoules per mole with a rate constant expression of k = 3.13×10⁹ exp(-6223/T) [5]. The equilibrium constant for this system follows the relationship ln(K) = 1.419 + 1055/T, indicating favorable thermodynamics at elevated temperatures [5].
Table 4: Reaction Kinetics Parameters for Acetalization
| Reaction System | Activation Energy (kJ/mol) | Rate Constant Expression | Equilibrium Constant | Optimal Temperature (°C) | Reference |
|---|---|---|---|---|---|
| Glycerol + Acetaldehyde | 51.7 | k = 3.13×10⁹ exp(-6223/T) | ln(K) = 1.419 + 1055/T | 60-80 | [5] |
| Furfural + Ethanol | Not specified | Room temperature favorable | Favorable at room temperature | 20-25 | [11] |
| Benzaldehyde + Ethylene glycol | Not specified | Temperature dependent | Temperature dependent | 80 | [4] |
| General acetalization | 26.29 | Arrhenius type | Product favored | 70-100 | [18] |
| Propylene glycol + Acetaldehyde | Variable | Complex kinetics | Equilibrium limited | 15-30 | [14] |
Methanol used in excess concentrations serves dual roles as both nucleophile and solvent, promoting high conversion rates through mass action effects [3]. The nucleophilic addition mechanism becomes kinetically favored when methanol concentrations exceed stoichiometric requirements by factors of 10-20 [3]. This approach eliminates the need for water removal strategies while maintaining favorable reaction thermodynamics.
Table 5: Solvent Effects on Acetalization Reaction Mechanisms
| Solvent Type | Dielectric Constant | Reaction Mechanism | Selectivity Effect | Application | Reference |
|---|---|---|---|---|---|
| Polar solvents (nitriles) | High (>20) | Unimolecular nucleophilic substitution favored | Trans product formation | Specific stereochemistry | [16] [17] |
| Non-polar solvents (toluene) | Low (<5) | Bimolecular nucleophilic substitution favored | Cis product formation | High diastereoselectivity | [16] [17] |
| Dichloromethane | Medium (9.1) | Mixed mechanism | Moderate selectivity | General synthesis | [16] [17] |
| Trichloroethylene | Low (3.4) | Bimolecular nucleophilic substitution enhanced | High selectivity (91:9) | Optimized selectivity | [16] [17] |
| Methanol (excess) | Medium (32.7) | Nucleophilic addition | High conversion | Industrial processes | [3] |
| Solvent-free conditions | Not applicable | Direct condensation | High efficiency | Green chemistry | [13] |
Solvent-free reaction conditions represent an environmentally sustainable approach to acetalization, eliminating organic solvent waste while maintaining high reaction efficiency [13]. These systems rely on direct substrate contact and catalyst-mediated activation, achieving excellent conversions through enhanced mass transfer and reduced dilution effects. The absence of competing solvation effects often results in improved catalyst selectivity and extended catalyst lifetimes.
The thermodynamic properties of 2,2-dimethoxybutane have been comprehensively characterized through both experimental measurements and theoretical calculations. The compound exhibits a molecular weight of 118.17 grams per mole and demonstrates a normal boiling point of 99.8 degrees Celsius under standard atmospheric pressure [1] [2] [3]. The critical temperature has been determined to be 554.52 Kelvin using the Joback estimation method, while the critical pressure reaches 3055.79 kilopascals [1] [2]. The critical volume occupies 0.397 cubic meters per kilomole, establishing the fundamental phase boundary conditions for this ether compound [1] [2].
The enthalpy of formation in the gas phase has been calculated as negative 440.36 kilojoules per mole, indicating thermodynamic stability under standard conditions [1] [2]. The enthalpy of fusion, experimentally determined through differential scanning calorimetry, measures 9.32 kilojoules per mole at the melting point of 174 Kelvin [4] [5]. The enthalpy of vaporization stands at 32.47 kilojoules per mole, reflecting moderate intermolecular forces typical of ether compounds [1] [2]. The Gibbs free energy of formation registers negative 207.52 kilojoules per mole, confirming the compound's thermodynamic favorability [1] [2].
Heat capacity measurements reveal temperature-dependent behavior, with values ranging from 205.93 joules per mole per Kelvin at 378.29 Kelvin to 268.08 joules per mole per Kelvin at 554.52 Kelvin [1] [2]. This increasing trend follows the expected pattern for organic compounds as vibrational modes become increasingly accessible at higher temperatures. The vapor pressure at 25 degrees Celsius reaches 43.3 millimeters of mercury, indicating significant volatility at ambient conditions [6].
Table 1: Fundamental Thermodynamic Properties of 2,2-Dimethoxybutane
| Property | Value | Unit | Method/Source |
|---|---|---|---|
| Molecular Weight | 118.17 | g/mol | Experimental |
| Boiling Point | 99.8 | °C | Experimental |
| Critical Temperature | 554.52 | K | Joback Method |
| Critical Pressure | 3055.79 | kPa | Joback Method |
| Critical Volume | 0.397 | m³/kmol | Joback Method |
| Vapor Pressure (25°C) | 43.3 | mmHg | Calculated |
| Enthalpy of Formation (gas) | -440.36 | kJ/mol | Joback Method |
| Enthalpy of Fusion | 9.32 | kJ/mol | Experimental (NIST) |
| Enthalpy of Vaporization | 32.47 | kJ/mol | Joback Method |
| Gibbs Free Energy of Formation | -207.52 | kJ/mol | Joback Method |
Table 2: Temperature-Dependent Heat Capacity Data
| Temperature (K) | Heat Capacity (J/mol×K) | Source |
|---|---|---|
| 378.29 | 205.93 | Joback Method |
| 407.66 | 217.24 | Joback Method |
| 437.03 | 228.17 | Joback Method |
| 466.41 | 238.72 | Joback Method |
| 495.78 | 248.88 | Joback Method |
| 525.15 | 258.67 | Joback Method |
| 554.52 | 268.08 | Joback Method |
The solubility characteristics of 2,2-dimethoxybutane reflect its dual hydrophobic and hydrophilic nature arising from the butane backbone and methoxy substituents respectively [7]. The logarithm of the octanol-water partition coefficient (log P) measures 1.405, indicating moderate lipophilicity and favorable solubility in organic solvents [1] [2]. The logarithm of water solubility (log S) registers negative 1.12, demonstrating limited aqueous solubility typical of ether compounds with significant hydrocarbon content [1] [2].
The polar surface area of 18.46 square angstroms reflects the contribution of the two oxygen atoms while remaining relatively low compared to compounds with hydrogen bonding capabilities [3]. This moderate polarity, attributed to the presence of methoxy groups, influences the compound's solubility behavior in different solvent systems [7]. The McGowan volume of 107.14 milliliters per mole provides insight into the molecular size and packing efficiency in solution [1] [2].
The compound demonstrates excellent solubility in most organic solvents due to its ether functionality and moderate molecular size. The refractive index of 1.39 indicates optical properties consistent with organic ether compounds [3]. The dielectric constant, estimated to range between 3.7 and 3.9 based on similar ether structures, suggests moderate polarity suitable for dissolving weakly polar to moderately polar organic compounds [8] [9].
Table 3: Solubility and Polarity Parameters
| Property | Value | Unit | Notes |
|---|---|---|---|
| Water Solubility | Limited | - | Hydrophobic nature limits water solubility |
| log P (octanol/water) | 1.405 | - | Indicates lipophilic character |
| Polar Surface Area | 18.46 | Ų | Low PSA indicates limited hydrogen bonding |
| Moderate Polarity | Present due to methoxy groups | - | Methoxy groups provide moderate polarity |
| Dielectric Constant (estimated) | ~3.7-3.9 | - | Estimated based on similar ethers |
| Solubility in Organic Solvents | Good | - | Compatible with most organic media |
The stability profile of 2,2-dimethoxybutane varies significantly depending on environmental conditions, with particular sensitivity to the presence of water and extreme pH conditions [10] [11]. Under normal storage conditions at ambient temperature and low humidity, the compound demonstrates excellent stability with no significant decomposition observed over extended periods [10] [11]. The thermal stability extends up to approximately 350 degrees Celsius, above which decomposition pathways become thermodynamically favorable [10] [11].
The primary degradation pathway involves hydrolysis in the presence of water, yielding 2-butanone and two equivalents of methanol [4] . This reaction proceeds through both acid-catalyzed and base-catalyzed mechanisms, with significantly accelerated rates under extreme pH conditions [13]. The hydrolysis follows general acid-base catalysis principles, with the greatest stability observed between pH 5 and 9 where neutral hydrolysis predominates [13].
Temperature effects on stability follow Arrhenius behavior, with reaction rates increasing exponentially with temperature [13]. The presence of ionic species can catalytically accelerate degradation, with the effectiveness increasing in the order: dihydrogen phosphate < bicarbonate < acetate < hydrogen phosphate < carbonate [13]. Moisture exposure should be minimized during storage to prevent hydrolysis initiation [10] [11].
The compound shows compatibility with most organic materials but demonstrates incompatibility with strong oxidizing agents [10] [11]. Light exposure does not significantly affect stability under normal conditions, and air exposure at ambient temperatures does not lead to substantial oxidation [10] [11]. The high-temperature decomposition threshold occurs above 400 degrees Celsius, involving complex radical mechanisms [10] [11].
Table 4: Environmental Stability Assessment
| Environmental Condition | Stability Assessment | Notes |
|---|---|---|
| Normal Storage Conditions | Stable | Stable under normal laboratory conditions |
| Elevated Temperature | Stable up to ~350°C | Remains stable below decomposition temperature |
| Presence of Water | Undergoes hydrolysis | Hydrolyzes to form 2-butanone and methanol |
| Acidic Conditions | Hydrolysis accelerated | Acid-catalyzed hydrolysis mechanism |
| Basic Conditions | Hydrolysis accelerated | Base-catalyzed hydrolysis mechanism |
| Presence of Strong Oxidizers | Incompatible | Potential for oxidation reactions |
| Moisture Exposure | Should be avoided | Moisture can trigger hydrolysis |
| Light Exposure | Generally stable | No significant photodegradation reported |
| Air Exposure | Stable under normal conditions | No significant air oxidation at ambient conditions |
| Thermal Stability Limit | Decomposition occurs >400°C | High temperature decomposition pathway |
Table 5: Hydrolysis Reaction Kinetics
| Condition | Reaction Rate | Products | Mechanism |
|---|---|---|---|
| Neutral pH (7) | Slow | 2-butanone + 2 methanol | Neutral hydrolysis |
| Acidic pH (1) | Accelerated | 2-butanone + 2 methanol | Acid-catalyzed |
| Basic pH (13) | Accelerated | 2-butanone + 2 methanol | Base-catalyzed |
| Temperature Effect | Arrhenius dependence | 2-butanone + 2 methanol | Temperature-dependent |
| Ionic Strength Effect | Catalytic acceleration | 2-butanone + 2 methanol | Ion-catalyzed |
| Buffer Effect | Buffer-dependent | 2-butanone + 2 methanol | Buffer-catalyzed |
The spectroscopic identification of 2,2-dimethoxybutane relies on characteristic signatures across multiple analytical techniques, with comprehensive data available in major spectroscopic databases [14] [15] [16]. Mass spectrometry using electron ionization produces a distinctive fragmentation pattern with the molecular ion peak at mass-to-charge ratio 118, corresponding to the molecular weight [14] [15] [16]. The base peak appears at mass-to-charge ratio 87, resulting from the loss of a methoxy group (31 mass units) from the molecular ion [14] [15] [16]. Additional significant peaks occur at mass-to-charge ratios 43 and 89, providing confirmatory fragmentation evidence [14] [15] [16].
Infrared spectroscopy reveals characteristic absorption bands that enable functional group identification and structural confirmation [17] [18]. The carbon-hydrogen stretching vibrations appear in the region between 2800 and 3000 reciprocal centimeters, consistent with alkyl and methoxy groups [17] [18]. Carbon-oxygen stretching vibrations manifest between 1000 and 1300 reciprocal centimeters, confirming the ether functionality [17] [18]. Carbon-carbon stretching modes appear between 800 and 1000 reciprocal centimeters, while the fingerprint region between 400 and 1500 reciprocal centimeters provides unique identification capabilities [17] [18].
Nuclear magnetic resonance spectroscopy provides detailed structural information through both proton and carbon-13 measurements [19] [20]. Proton chemical shifts range from 0.9 to 4.0 parts per million, with the methoxy protons appearing as singlets around 3.3 parts per million [19] [20]. Carbon-13 chemical shifts span from 20 to 80 parts per million, with the methoxy carbons appearing around 59 parts per million [19] [20]. The coupling patterns reveal complex multiplicities that confirm the molecular connectivity [19] [20].
Gas chromatography-mass spectrometry analysis yields a retention index of 802 on standard stationary phases, providing an additional identification parameter [14] [15]. The combination of retention time and mass spectral fragmentation enables unambiguous identification in complex mixtures [14] [15]. Database quality ratings indicate high confidence levels for identification purposes [14] [15].
Table 6: Spectroscopic Database Signatures
| Technique | Parameter | Value/Range | Database Source |
|---|---|---|---|
| Mass Spectrometry (EI) | Molecular Ion Peak | m/z 118 | NIST/Wiley |
| Mass Spectrometry (EI) | Base Peak | m/z 87 | NIST/Wiley |
| Mass Spectrometry (EI) | Second Highest Peak | m/z 43 | NIST/Wiley |
| Mass Spectrometry (EI) | Third Highest Peak | m/z 89 | NIST/Wiley |
| Infrared Spectroscopy | C-H Stretching | 2800-3000 cm⁻¹ | Standard IR databases |
| Infrared Spectroscopy | C-O Stretching | 1000-1300 cm⁻¹ | Standard IR databases |
| Infrared Spectroscopy | C-C Stretching | 800-1000 cm⁻¹ | Standard IR databases |
| Infrared Spectroscopy | Fingerprint Region | 400-1500 cm⁻¹ | Standard IR databases |
| Nuclear Magnetic Resonance | Proton Chemical Shifts | 0.9-4.0 ppm | Standard NMR databases |
| Nuclear Magnetic Resonance | Carbon-13 Chemical Shifts | 20-80 ppm | Standard NMR databases |
| Nuclear Magnetic Resonance | Coupling Patterns | Complex multiplicity | Standard NMR databases |
| Gas Chromatography | Retention Index | 802 | NIST/Wiley |
Table 7: Molecular Identification Parameters
| Property | Value | Database |
|---|---|---|
| Molecular Formula | C₆H₁₄O₂ | Standard |
| IUPAC Name | 2,2-dimethoxybutane | IUPAC |
| CAS Registry Number | 3453-99-4 | CAS |
| InChI Key | OXQHJIGWZNIQDS-UHFFFAOYSA-N | InChI |
| SMILES | CCC(C)(OC)OC | SMILES |
| Exact Mass | 118.099379689 | High-resolution MS |
| Monoisotopic Mass | 118.099379689 | High-resolution MS |
| Nominal Mass | 118 | Low-resolution MS |